molecular formula C9H18Cl3N3 B15300635 [2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride

[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride

Cat. No.: B15300635
M. Wt: 274.6 g/mol
InChI Key: MTEQGJWYJFCUIN-UHFFFAOYSA-N
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Description

[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride is a chemical compound with the molecular formula C9H18Cl3N3. It is a trihydrochloride salt form of a dimethylamine derivative, which contains a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride typically involves the reaction of 2-amino-1-(pyridin-3-yl)ethanol with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the trihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-1-(pyridin-2-yl)ethyl]dimethylamine
  • **2-Amino-1-(pyridin-4-yl)ethyl]dimethylamine
  • **2-Amino-1-(pyridin-3-yl)ethyl]methylamine

Uniqueness

[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H18Cl3N3

Molecular Weight

274.6 g/mol

IUPAC Name

N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine;trihydrochloride

InChI

InChI=1S/C9H15N3.3ClH/c1-12(2)9(6-10)8-4-3-5-11-7-8;;;/h3-5,7,9H,6,10H2,1-2H3;3*1H

InChI Key

MTEQGJWYJFCUIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CN)C1=CN=CC=C1.Cl.Cl.Cl

Origin of Product

United States

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